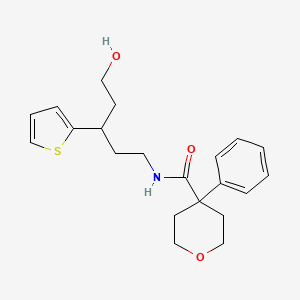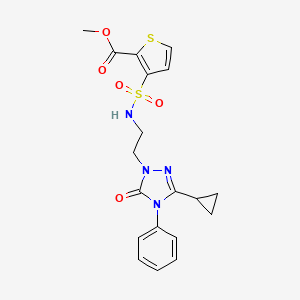![molecular formula C21H28ClNO2 B2428128 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185722-77-3](/img/structure/B2428128.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl group, a piperidine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperidine ring is often prepared via reductive amination. The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for the coupling reactions and advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The biphenyl group can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with receptor sites, while the piperidine ring can form hydrogen bonds with amino acid residues. This dual interaction facilitates the modulation of receptor activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Methylpiperidin-1-yl)propan-2-ol
- N-Methyl-4-piperidinol
Uniqueness
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its combination of a biphenyl group and a piperidine ring, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17-11-13-22(14-12-17)15-19(23)16-24-21-10-6-5-9-20(21)18-7-3-2-4-8-18;/h2-10,17,19,23H,11-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOTJPYNICRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2428045.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dichlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2428049.png)
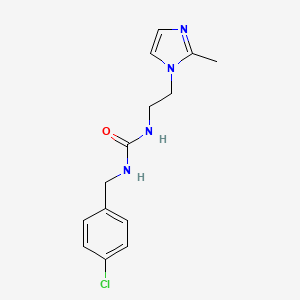
![5-{[(3-CHLORO-4-FLUOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2428054.png)
![Methyl 2-{methyl[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2428055.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2428057.png)
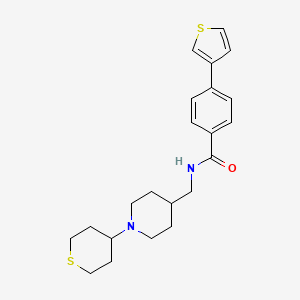
![[(2S)-2-Fluoro-2-nitroethyl]benzene](/img/structure/B2428059.png)
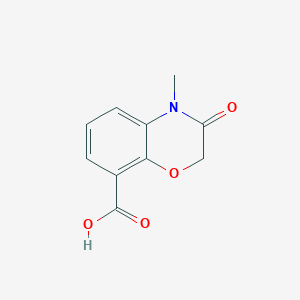
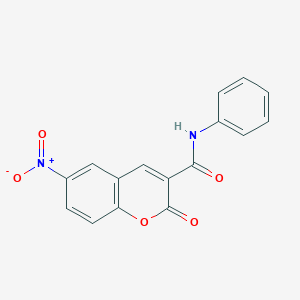
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B2428064.png)
